

Technical Guide: Physicochemical Properties of 3-Bromo-4-tert-butylbenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-tert-butylbenzoic acid

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Introduction

3-Bromo-4-tert-butylbenzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a bromine atom and a bulky tert-butyl group on the benzoic acid backbone, imparts specific physicochemical properties that are of interest in synthetic organic chemistry and drug discovery.^{[1][2]} This document provides a concise technical overview of its physical appearance and melting point, along with a detailed experimental protocol for melting point determination.

Physicochemical Data

The physical and chemical properties of **3-Bromo-4-tert-butylbenzoic acid** are summarized in the table below.

Property	Value	Citations
Physical Appearance	White to off-white crystalline solid	[1][2]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[2]
Molecular Weight	257.12 g/mol	[3]
Melting Point	176.5 °C	
Boiling Point (Predicted)	327.7 ± 35.0 °C	
Density (Predicted)	1.391 ± 0.06 g/cm ³	
pKa (Predicted)	4.01 ± 0.10	

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical parameter for identification and purity assessment.[4] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[5][6] The following protocol outlines the capillary method for determining the melting point of **3-Bromo-4-tert-butylbenzoic acid**.

Apparatus and Materials:

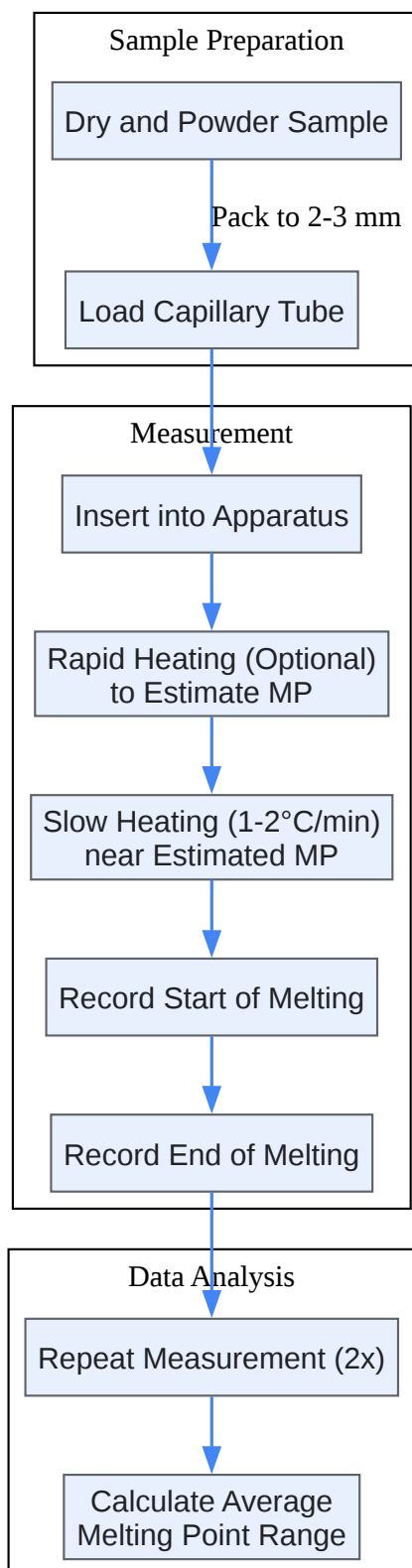
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **3-Bromo-4-tert-butylbenzoic acid** sample (finely powdered and dry)
- Spatula
- Mortar and pestle (if sample is not already powdered)
- Thermometer (calibrated)

Procedure:

- Sample Preparation:
 - Ensure the **3-Bromo-4-tert-butylbenzoic acid** sample is completely dry and in the form of a fine powder.^[4] If necessary, gently grind the crystals using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.^{[5][7]}
 - Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.^[6]
- Melting Point Measurement (Rapid Determination - Optional):
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly estimate the approximate melting point.^[7] This provides a target range for the more precise measurement.
- Melting Point Measurement (Precise Determination):
 - Allow the apparatus to cool to at least 20 °C below the estimated melting point.
 - Insert a new capillary tube with the sample into the apparatus.
 - Set a slow heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.^{[6][7]}
 - Carefully observe the sample through the viewing lens.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).^{[5][7]}
 - For accuracy, repeat the precise determination at least two more times and calculate the average melting point range.

Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.



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Melting Point Determination Workflow

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